molecular formula C7H6ClF B151448 2-Chloro-4-fluorotoluene CAS No. 452-73-3

2-Chloro-4-fluorotoluene

Cat. No.: B151448
CAS No.: 452-73-3
M. Wt: 144.57 g/mol
InChI Key: CSARJIQZOSVYHA-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorotoluene is an organic compound with the molecular formula C7H6ClF. It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the second and fourth positions, respectively. This compound is a colorless to light yellow liquid and is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4-fluorotoluene typically involves the diazotization of 2-chloro-4-aminotoluene followed by fluorination. One common method includes the following steps :

    Diazotization: 2-Chloro-4-aminotoluene is dissolved in anhydrous hydrogen fluoride and cooled to 0-5°C. Sodium nitrite is then added to the solution, maintaining the temperature at 0-10°C for 1 hour.

    Fluorination: The diazonium salt formed is then subjected to pyrolysis, and the temperature is maintained for 19-21 hours. The organic phase is separated and neutralized with sodium carbonate until the pH is 7-8. The product is obtained by distillation.

Industrial Production Methods: In industrial settings, the process is scaled up using larger reactors and more controlled conditions to ensure high purity and yield. The use of specialized equipment such as fluoropolymer-lined reactors and precise temperature control systems is common to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluorotoluene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: It can be reduced to form the corresponding amines or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Scientific Research Applications

2-Chloro-4-fluorotoluene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluorotoluene depends on its application. In pharmaceuticals, it acts as a building block for active pharmaceutical ingredients, interacting with specific molecular targets and pathways. For example, in the synthesis of ceritinib, it contributes to the inhibition of anaplastic lymphoma kinase, a key pathway in certain cancers .

Comparison with Similar Compounds

    2-Chloro-4-fluorobenzene: Similar structure but lacks the methyl group.

    4-Chloro-2-fluorotoluene: Chlorine and fluorine positions are swapped.

    2-Chloro-6-fluorotoluene: Fluorine is at the sixth position instead of the fourth.

Uniqueness: 2-Chloro-4-fluorotoluene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in the synthesis of certain pharmaceuticals and agrochemicals where precise molecular interactions are crucial .

Properties

IUPAC Name

2-chloro-4-fluoro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6ClF/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSARJIQZOSVYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196427
Record name 2-Chloro-4-fluorotoluene
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Molecular Weight

144.57 g/mol
Source PubChem
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CAS No.

452-73-3
Record name 2-Chloro-4-fluoro-1-methylbenzene
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Record name 2-Chloro-4-fluorotoluene
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Record name 452-73-3
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Record name 2-Chloro-4-fluorotoluene
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Record name 2-chloro-4-fluorotoluene
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Record name 2-CHLORO-4-FLUOROTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can we generate and spectroscopically identify reactive intermediates like the 2-chloro-4-fluorobenzyl radical from 2-chloro-4-fluorotoluene?

A1: Researchers successfully generated the 2-chloro-4-fluorobenzyl radical and the 4-fluorobenzyl radical from this compound using a corona excited supersonic expansion technique coupled with a pinhole-type glass nozzle. [] This technique generates vibronically excited but jet-cooled radicals, enabling their analysis via visible vibronic emission spectroscopy. By comparing the experimental spectrum with ab initio calculations and existing data on the precursor molecule, the researchers identified the radicals and determined the electronic energy of the D(1) → D(0) transition and vibrational frequencies of the 2-chloro-4-fluorobenzyl radical in the ground electronic state. []

Q2: What insights into the structure of this compound have been gained through microwave spectroscopy and computational chemistry?

A2: Studies employing microwave spectroscopy and quantum chemical calculations have provided valuable insights into the structural dynamics of this compound. [, ] These investigations have specifically explored the internal rotation of the methyl group and the influence of chlorine nuclear quadrupole coupling within the molecule. [, ] By combining experimental data with theoretical modeling, researchers can elucidate the conformational preferences and energy barriers associated with the internal rotation of the methyl group.

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